Cy3

説明

CY3は、シアニン3としても知られており、ポリメチン系に属する合成染料です。シアニンファミリーの一員であり、近赤外から紫外線まで電磁スペクトルをカバーしています。this compoundは、2つの窒素原子の間で共役系を形成し、窒素含有複素環系の一部を構成しています。 蛍光特性を持つことから、生物学的標識に広く使用されています .

作用機序

CY3の作用機序は、光励起によって蛍光を発する能力に基づいています。this compoundは、特定の波長の光で励起されると、異なる波長で蛍光を放射します。この特性は、さまざまな用途で生物分子を検出および可視化するために利用されます。 This compoundの蛍光は、それが結合しているタンパク質や核酸のコンフォメーションの変化の影響を受けることがあり、発光の増強または消光につながります .

類似化合物の比較

This compoundは、シアニン5(CY5)やシアニン3B(CY3B)などの他のシアニン色素と比較されることがよくあります。this compoundは緑がかった黄色領域で蛍光を発しますが、CY5は遠赤色領域で蛍光を発し、異なる用途に適しています。 一方、CY3Bは、this compoundに比べて優れた蛍光特性と安定性を備えていることが知られています .

類似化合物のリスト:- シアニン 5 (CY5)

- シアニン 3B (CY3B)

- Alexa Fluor 555

- Alexa Fluor 568

これらの化合物は、同様の用途で使用されていますが、蛍光特性と安定性に違いがあり、特定の研究ニーズに適した独自の特性を持っています .

生化学分析

Biochemical Properties

Sulfo-Cy3-acid plays a crucial role in biochemical reactions as a fluorescent marker. It interacts with proteins, nucleic acids, and other biomolecules through covalent bonding, primarily via its sulfonate groups. The compound is often used to label antibodies, peptides, and oligonucleotides, facilitating the detection and quantification of these molecules in complex biological samples. The high extinction coefficient and quantum yield of Sulfo-Cy3-acid enhance the sensitivity and accuracy of fluorescence-based assays .

Cellular Effects

Sulfo-Cy3-acid influences various cellular processes by serving as a fluorescent probe. It is commonly used in live-cell imaging to track the localization and dynamics of specific proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing real-time visualization of molecular interactions and cellular events. For instance, Sulfo-Cy3-acid has been used to study the intracellular distribution of proteins in osteosarcoma cells .

Molecular Mechanism

The mechanism of action of Sulfo-Cy3-acid involves its ability to form covalent bonds with target biomolecules, such as proteins and nucleic acids. This binding interaction is facilitated by the sulfonate groups, which react with amino or thiol groups on the target molecules. The fluorescent properties of Sulfo-Cy3-acid allow researchers to monitor these interactions and study the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo-Cy3-acid can change over time due to factors such as stability and degradation. The compound is known for its high photostability, which ensures consistent fluorescence signals during prolonged imaging experiments. It is essential to protect Sulfo-Cy3-acid from prolonged exposure to light and store it at appropriate temperatures to maintain its stability. Long-term studies have shown that Sulfo-Cy3-acid retains its fluorescence properties for several months when stored correctly .

Dosage Effects in Animal Models

The effects of Sulfo-Cy3-acid vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, Sulfo-Cy3-acid may cause adverse effects, such as cytotoxicity and tissue damage. It is crucial to determine the optimal dosage for each specific application to minimize potential side effects while maximizing the benefits of using Sulfo-Cy3-acid as a fluorescent probe .

Metabolic Pathways

Sulfo-Cy3-acid is involved in various metabolic pathways, primarily related to its role as a fluorescent marker. The compound interacts with enzymes and cofactors involved in metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, Sulfo-Cy3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature and negative charge at physiological pH facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These properties enable Sulfo-Cy3-acid to effectively label target biomolecules and provide accurate fluorescence signals for imaging and analysis .

Subcellular Localization

Sulfo-Cy3-acid exhibits specific subcellular localization patterns, depending on the target biomolecules it labels. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is crucial for studying the spatial distribution and functional roles of biomolecules within cells .

準備方法

合成経路と反応条件: CY3は、ハロゲン原子の求核置換反応を含むさまざまな方法で合成できます。一般的な方法の1つは、ハロゲン化前駆体を求核試薬と反応させて、目的のシアニン色素を形成させることです。 反応条件には、通常、ジメチルホルムアミドやアセトニトリルなどの溶媒の使用が含まれ、置換プロセスを促進するために、反応は高温で実施されます .

工業生産方法: 工業分野では、this compoundは大規模合成技術を用いて生産されます。このプロセスには、自動反応器の使用と、高収率と純度を確保するための反応条件の正確な制御が含まれます。 This compoundの工業生産には、クロマトグラフィーや結晶化による精製などの追加ステップがしばしば含まれ、目的の仕様を満たす最終製品が得られます .

化学反応の分析

反応の種類: CY3は、酸化、還元、置換などのさまざまな化学反応を起こします。注目すべき反応の1つは、this compoundが核酸に共有結合で結合したときの酸化です。 この酸化は、蛍光消光につながることがあり、隣接する塩基対の酸化電位の影響を受けます .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、目的の結果によって異なりますが、反応効率を最適化するために、制御された温度と特定のpHレベルがしばしば含まれます .

主要な生成物: this compoundの反応から生成される主要な生成物は、反応の種類によって異なります。たとえば、核酸に結合したthis compoundの酸化は、8-オキソグアニンなどの酸化ヌクレオチドの形成につながる可能性があります。 これらの生成物は、蛍光分光法などの技術を用いて分析され、蛍光特性の変化が調べられます .

科学的研究の応用

Nucleic Acid Labeling

Cy3 is extensively utilized for labeling oligonucleotides in various assays, including:

- Real-Time PCR : this compound serves as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons. Its spectral properties allow for effective pairing with dark quenchers like BHQ-2, enhancing detection sensitivity .

- Fluorescent In Situ Hybridization (FISH) : this compound-labeled probes are employed to visualize specific nucleic acid sequences within cells or tissues, facilitating the study of gene expression and chromosomal abnormalities.

Protein Labeling

This compound's application extends to protein labeling, where it enhances fluorescence intensity significantly compared to other dyes. Studies indicate that this compound-labeled antibodies maintain high fluorescence even at elevated dye-to-protein ratios, making them ideal for immunofluorescence assays . This property is attributed to:

- Anomalous Fluorescence Enhancement : this compound exhibits a unique behavior when attached to proteins, leading to enhanced brightness compared to Cy5-labeled counterparts .

Confocal Microscopy

This compound is frequently used in confocal microscopy due to its optimal emission characteristics. It allows researchers to visualize cellular structures and processes in live cells with minimal background interference. For instance, tetrazine-Cy3 probes have been demonstrated to label intracellular proteins effectively, enabling real-time imaging of cellular dynamics .

Flow Cytometry

In flow cytometry, this compound is used for multi-color detection alongside other fluorescent dyes. Its compatibility with standard filters for tetramethylrhodamine (TRITC) makes it a suitable choice for simultaneous analysis of multiple cellular parameters.

Bioorthogonal Labeling

Recent advancements in bioorthogonal chemistry have led to the development of tetrazine-Cy3 probes that exhibit improved fluorogenic properties. In a study involving live HEK293T cells, these probes demonstrated efficient labeling capabilities with excellent co-localization with target proteins . The findings underscore the potential of this compound in innovative labeling strategies that enhance specificity and sensitivity.

Redox Status Monitoring

A novel application of this compound involves monitoring cellular redox states through the use of thiol-reactive affinity probes (TRAP_this compound). This approach allows for the visualization of dithiols in cytosolic proteins under varying environmental conditions, providing insights into metabolic regulation .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other common fluorescent dyes:

| Dye | Absorption Max (nm) | Emission Max (nm) | Applications | Advantages |

|---|---|---|---|---|

| This compound | 550 | 570 | PCR, FISH, Protein Labeling | Brightness, Photostability |

| Cy5 | 650 | 670 | Multi-color Detection | High extinction coefficient |

| TRITC | 550 | 570 | Immunofluorescence | Cost-effective alternative |

| Alexa Fluor 555 | 555 | 570 | General Fluorescence | Enhanced photostability |

類似化合物との比較

CY3 is often compared with other cyanine dyes, such as Cyanine 5 (CY5) and Cyanine 3B (CY3B). While this compound fluoresces in the greenish-yellow region, CY5 fluoresces in the far-red region, making them suitable for different applications. CY3B, on the other hand, is known for its superior fluorescence properties and stability compared to this compound .

List of Similar Compounds:- Cyanine 5 (CY5)

- Cyanine 3B (CY3B)

- Alexa Fluor 555

- Alexa Fluor 568

These compounds are used in similar applications but differ in their fluorescence properties and stability, making each unique for specific research needs .

生物活性

Cy3, a trimethine cyanine dye, has garnered significant attention in the field of biological research due to its versatile applications in imaging and therapeutic delivery. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in cellular imaging, and therapeutic potential, supported by recent research findings and case studies.

This compound functions primarily as a fluorescent dye and a delivery vector for therapeutic agents. Its ability to selectively target mitochondria makes it particularly valuable in cancer therapy. Research indicates that this compound can enhance the cytotoxicity of conjugated drugs by facilitating their accumulation in mitochondria, which is critical for inducing apoptosis in cancer cells.

- Mitochondrial Targeting : this compound exhibits a moderate preference for tumor cells, with its affinity influenced by the mitochondrial membrane potential. This selectivity allows for enhanced delivery of cytotoxic agents specifically to cancerous tissues .

- Cytotoxicity Enhancement : Studies have shown that conjugation of this compound with cytotoxic drugs significantly increases their effectiveness. For instance, the cytotoxicity of Camptothecin (CPT) was enhanced 100-fold when conjugated with this compound, demonstrating the dye's role in improving drug delivery and efficacy .

Applications in Cellular Imaging

This compound is widely used in various imaging techniques due to its fluorescent properties. It enables researchers to visualize cellular structures and molecular interactions with high precision.

- Fluorescence Microscopy : this compound-labeled antibodies are employed to probe specific cellular targets, facilitating detailed examinations of biological processes .

- Fluorescence In Situ Hybridization (FISH) : In FISH applications, this compound is used to detect nucleic acids within cells, allowing for the analysis of gene expression and localization .

- Immunohistochemistry (IHC) : this compound is also utilized in IHC to visualize protein expression in tissue samples, contributing to our understanding of various diseases .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

- Mitochondrial Delivery of Camptothecin :

- FRET-Based Sensors :

- Modified Pre-miRNA Analysis :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

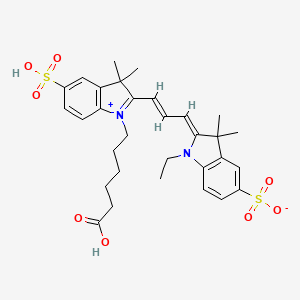

IUPAC Name |

(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNYBBRGPORVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100405 | |

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146368-13-0 | |

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。